

PNZ-ONb: The High-Fidelity Reagent for Orthogonal Amine Protection[1]

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Compound of Interest

Compound Name:	PNZ-ONb
CAS No.:	1154758-31-2
Cat. No.:	B1469574

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Executive Summary & Nomenclature Clarification

In complex organic synthesis—particularly within peptide, aminoglycoside, and antibody-drug conjugate (ADC) chemistry—orthogonal protection strategies are paramount.[1] **PNZ-ONb** (CAS 193269-82-8) serves as a specialized reagent for introducing the

-nitrobenzyloxycarbonyl (PNZ) protecting group onto nucleophilic amines.[1]

Critical Nomenclature Note: Researchers must distinguish the suffix "-ONb" in this specific reagent from its common usage in photochemistry.

- In Photochemistry: "ONb" typically refers to the o-nitrobenzyl group (photocleavable).[1]
- In CAS 193269-82-8: "ONb" refers to the

-hydroxy-5-norbornene-2,3-dicarboximide (HONB) leaving group.[1] This active ester offers distinct solubility and stability advantages over the traditional succinimidyl (OSu) or chloroformate (Cl) variants.[1]

Physicochemical Data Profile

The following data aggregates experimental values and calculated properties for CAS 193269-82-8.[1]

Property	Specification
Chemical Name	-(-Nitrobenzyloxycarbonyloxy)-5-norbornene-2,3- dicarboximide
CAS Number	193269-82-8
Molecular Formula	
Molecular Weight	358.30 g/mol
Appearance	White to off-white crystalline powder
Melting Point	128–132 °C (Decomposes)
Solubility	Soluble in DMF, DMSO, THF, CH Cl ; Insoluble in water.[1]
Purity Grade	Typically 98% (HPLC) for research applications.[1]
Storage	2–8 °C (Desiccated). Moisture sensitive.[1]
Reactivity Profile	Electrophilic active ester; reacts selectively with primary/secondary amines.[1]

Mechanistic Insight: Why Choose PNZ-ONb? The PNZ Advantage

The PNZ group is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[1] It is stable to TFA and piperidine, making it ideal for "third-dimension" protection schemes.[1] Removal is

achieved via reduction (hydrogenolysis or chemical reduction), preserving sensitive peptide bonds or esters.[1]

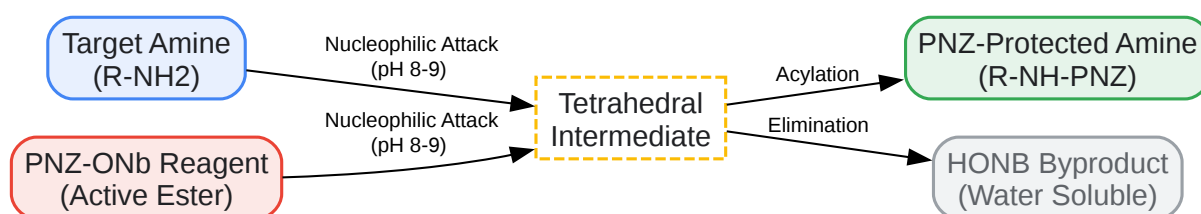
The ONb (Norbornene) Advantage

Why use the norbornene ester (ONb) over the succinimidyl ester (OSu)?

- Crystallinity: **PNZ-ONb** often crystallizes better than PNZ-OSu, leading to higher purity starting materials.[1]
- Hydrolytic Stability: The norbornene scaffold provides steric bulk that slightly retards hydrolysis in aqueous/organic mixtures compared to the highly reactive OSu esters, allowing for better control in modification of complex, water-soluble molecules like aminoglycosides. [1]
- Byproduct Removal: The released byproduct, HONB (-hydroxy-5-norbornene-2,3-dicarboximide), is easily removed during aqueous workup (soluble in dilute bicarbonate) or via chromatography.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemoselective protection mechanism.



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Figure 1: Mechanism of amine protection using **PNZ-ONb**. [1] The reaction is driven by the release of the stable HONB leaving group. [1]

Validated Experimental Protocol

This protocol describes the protection of a generic amino-functionalized substrate (e.g., an amino acid ester or aminoglycoside).[1]

Reagents Required[1]

- Substrate: Amine-containing compound (1.0 equiv).[1]
- Reagent: **PNZ-ONb** (1.1 – 1.2 equiv).[1]
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv).[1]
- Solvent: Anhydrous DMF, THF, or Dioxane/Water (1:[1]1) depending on substrate solubility.
[1]

Step-by-Step Methodology

- Preparation: Dissolve the amine substrate (1.0 mmol) in the chosen solvent (5–10 mL).
 - Expert Tip: If the substrate is a salt (e.g., HCl salt), increase the base equivalents to neutralize the salt first.[1]
- Addition: Add DIPEA (1.5 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT).
- Reaction: Add **PNZ-ONb** (1.1 mmol) in one portion.
 - Observation: The solution may turn slightly yellow as HONB is released.[1]
- Incubation: Stir at RT for 2–4 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting amine.[1]
 - TLC Stain: PNZ groups are UV active (254 nm).[1] Ninhydrin stain will show the disappearance of the free amine.[1]
- Workup (Self-Validating Step):
 - Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]
 - Wash 1: 5% NaHCO

(aq).[1] Crucial Step: This removes the released HONB byproduct (which forms a water-soluble salt at basic pH).[1]

- Wash 2: 5% Citric Acid or 1M HCl (if product is acid stable) to remove excess DIPEA.[1]
- Wash 3: Brine.[1]
- Isolation: Dry organic layer over Na

SO

, filter, and concentrate in vacuo.

- Purification: Recrystallize (EtOAc/Hexanes) or purify via silica flash chromatography if necessary.

Deprotection Strategies (The "Off" Switch)

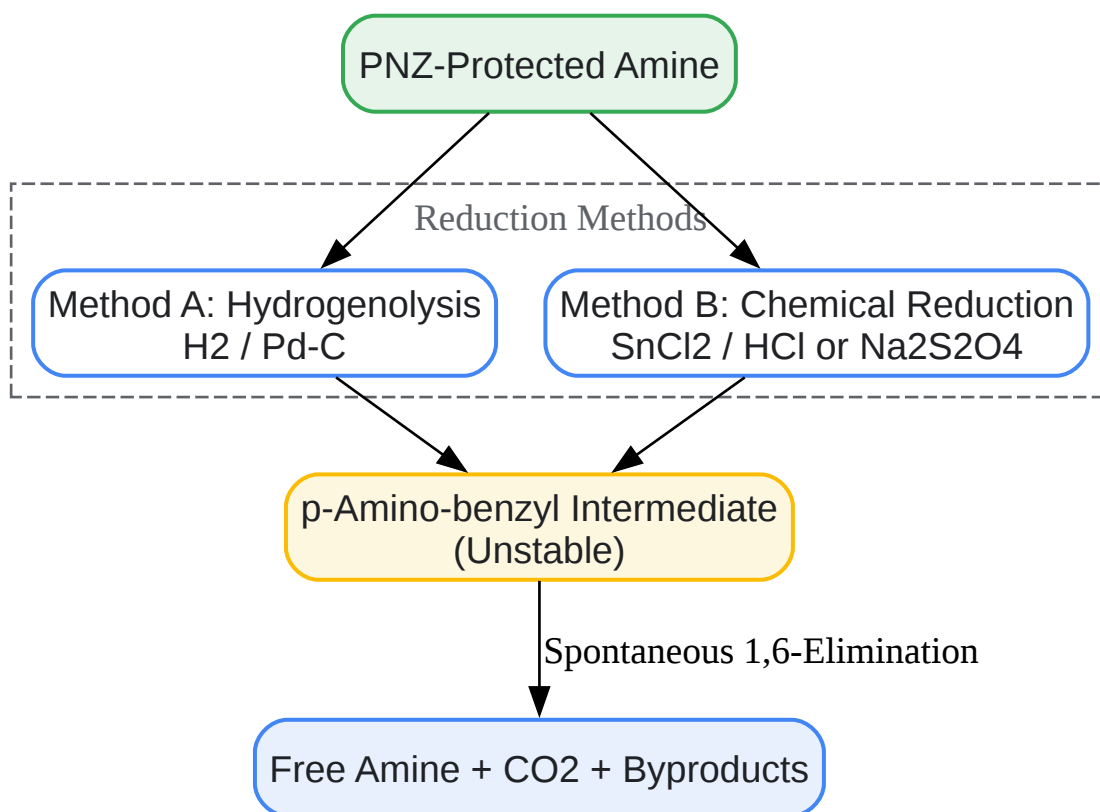
To validate the utility of **PNZ-ONb**, one must understand how to remove the group.[1] The PNZ group is cleaved by reducing the nitro group to an amine (

-aminobenzyloxycarbonyl), which then undergoes rapid 1,6-elimination (self-immolation) to release the free amine, CO

, and

-aminotoluene (quinone methide intermediate).[1]

Deprotection Workflow



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Figure 2: Deprotection pathways for PNZ groups. Method A is preferred for clean synthesis; Method B is used if alkenes/alkynes are present in the molecule.[1]

References

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Sources

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